molecular formula C17H11NO B15066746 Dibenzo[f,h]quinolin-7-ol CAS No. 5328-26-7

Dibenzo[f,h]quinolin-7-ol

Cat. No.: B15066746
CAS No.: 5328-26-7
M. Wt: 245.27 g/mol
InChI Key: VYEUJEAFNLIZNN-UHFFFAOYSA-N
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Description

Dibenzo[f,h]quinolin-7-ol is a heterocyclic aromatic compound characterized by a fused ring structure that includes a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzo[f,h]quinolin-7-ol can be achieved through several methods. One common approach involves the cyclization of 1-alkynyl-9,10-anthraquinones with N-nucleophiles. This method allows for a wide variation of substituents, making it possible to prepare a systematic series of compounds . Another approach involves the use of molten urea as both a solvent and reagent for the addition/cyclization/fragmentation cascades leading to 2-R-7H-dibenzo[de,h]quinolin-7-ones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods used for laboratory synthesis can potentially be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

Dibenzo[f,h]quinolin-7-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinoline moiety into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine, guanidine, and thiourea. The reactions typically occur under reflux conditions in solvents such as pyridine .

Major Products

The major products formed from these reactions include various substituted dibenzoquinolines and anthraquinone derivatives .

Mechanism of Action

The mechanism of action of Dibenzo[f,h]quinolin-7-ol involves its interaction with molecular targets such as DNA and enzymes. The compound’s planar structure allows it to intercalate into DNA, disrupting its function and leading to cell toxicity. Additionally, its ability to inhibit cholinesterases and amyloid beta aggregation involves binding to specific active sites on these proteins, thereby preventing their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dibenzo[f,h]quinolin-7-ol is unique due to its specific hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group allows for additional hydrogen bonding and interactions with biological targets, enhancing its potential as a therapeutic agent.

Properties

CAS No.

5328-26-7

Molecular Formula

C17H11NO

Molecular Weight

245.27 g/mol

IUPAC Name

phenanthro[9,10-b]pyridin-7-ol

InChI

InChI=1S/C17H11NO/c19-11-7-8-13-15-6-3-9-18-17(15)14-5-2-1-4-12(14)16(13)10-11/h1-10,19H

InChI Key

VYEUJEAFNLIZNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC(=C3)O)C4=C2N=CC=C4

Origin of Product

United States

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